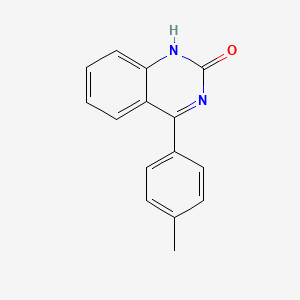

4-(4-methylphenyl)quinazolin-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-methylphenyl)quinazolin-2-ol is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.27 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(4-methylphenyl)-2(1H)-quinazolinone is 236.094963011 g/mol and the complexity rating of the compound is 356. The solubility of this chemical has been described as 25.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Quinazolinone derivatives have been identified as effective corrosion inhibitors for mild steel in acidic environments. Errahmany et al. (2020) synthesized novel quinazolinone compounds and evaluated their corrosion inhibition efficiency in 1.0 M HCl medium. These compounds demonstrated significant inhibition efficiencies, attributed to their chemical adsorption on the metal surface, which was further supported by surface analysis and UV–visible spectrometry. This study highlights the potential of quinazolinone derivatives in protecting metal surfaces from corrosion, making them valuable in industrial applications where metal preservation is crucial (Errahmany et al., 2020).

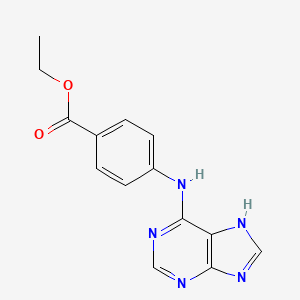

Synthesis and Biological Activities

The synthesis and evaluation of quinazolinone derivatives have been a focus of research due to their varied biological activities. He et al. (2014) reviewed recent advances in the synthesis of 4(3H)-quinazolinones, highlighting their applications in treating various diseases owing to their antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties. This review underscores the versatility of the quinazolinone scaffold in medicinal chemistry and its potential in developing new therapeutic agents (He et al., 2014).

Antimicrobial and Antifungal Activities

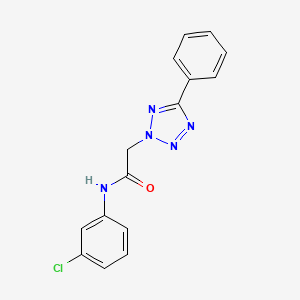

Quinazolinone derivatives have been studied for their antimicrobial and antifungal activities. Gupta et al. (2008) synthesized 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2yl]-2-styryl quinazoline-4(3H)-ones and evaluated their antibacterial and antifungal efficacy. The compounds exhibited significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Fusarium oxysporum. This research demonstrates the potential of quinazolinone derivatives as antimicrobial agents, offering a pathway for developing new treatments for infectious diseases (Gupta et al., 2008).

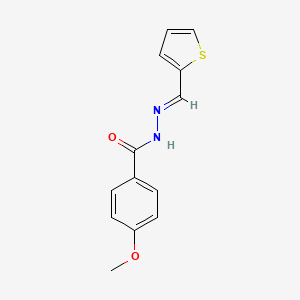

Antioxidant Properties

Investigations into the antioxidant properties of quinazolinone derivatives reveal their potential in combating oxidative stress. Mravljak et al. (2021) synthesized 2-substituted quinazolin-4(3H)-ones and assessed their antioxidant capabilities using various assays. Their findings indicate that certain derivatives, particularly those with hydroxyl and methoxy substituents, exhibit significant antioxidant activity. This study highlights the potential of quinazolinone derivatives in developing antioxidant agents, which could be beneficial in preventing or treating diseases associated with oxidative damage (Mravljak et al., 2021).

Wirkmechanismus

Target of Action

The primary targets of 4-(4-methylphenyl)-1~{H}-quinazolin-2-one are currently under investigation .

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes

Biochemical Pathways

The compound is likely to influence multiple pathways due to its potential interactions with various targets . More research is needed to identify these pathways and understand their downstream effects.

Result of Action

It is believed to cause changes in cellular processes, but the specific effects are still under investigation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-methylphenyl)-1~{H}-quinazolin-2-one. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-methylphenyl)-1H-quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)16-15(18)17-14/h2-9H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCDEMFDWKLSBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665190 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5526978.png)

![N-[(E)-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5526993.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5527004.png)

![4-[3-(2-furyl)-3-phenylpropanoyl]morpholine](/img/structure/B5527015.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)

![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5527059.png)

![N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5527063.png)